molecular formula C13H12FNO3 B15059131 1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B15059131
M. Wt: 249.24 g/mol
InChI Key: RDTYNDXBOATSLE-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 1315345-29-9) is a synthetically prepared quinoline derivative of significant interest in medicinal chemistry research. This compound features a core 4-oxo-1,4-dihydroquinoline structure substituted with an ethyl group at the N1 position, a fluorine atom at the C6 position, and a methyl group at the C8 position, contributing to its specific reactivity and potential bioactivity . The presence of the fluorine atom and the carboxylic acid functional group at the C3 position are characteristic of fluoroquinolone-based structures, which are widely investigated for their diverse biological activities . As a versatile chemical intermediate, it serves as a key building block for the synthesis of novel quinoline derivatives for antimicrobial and antitumor research . Researchers value this compound for developing new pharmaceutical agents, leveraging its molecular structure to explore structure-activity relationships. This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

1-ethyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H12FNO3/c1-3-15-6-10(13(17)18)12(16)9-5-8(14)4-7(2)11(9)15/h4-6H,3H2,1-2H3,(H,17,18)

InChI Key

RDTYNDXBOATSLE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C(=CC(=C2)F)C)C(=O)O

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization Approach

The Gould-Jacobs reaction remains a cornerstone for constructing the 4-oxo-1,4-dihydroquinoline core. For the target compound, this method involves:

  • Condensation of 3-fluoro-5-methylanthranilic acid with diethyl ethoxymethylenemalonate under reflux conditions (120°C, 6 hr) to form the enamine intermediate.
  • Thermal cyclization in diphenyl ether at 250°C for 15 minutes generates the ethyl 6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate framework.
  • N-Ethylation using ethyl iodide in DMF with potassium carbonate (80°C, 12 hr) introduces the 1-ethyl substituent.
  • Final hydrolysis with 6N HCl at reflux (4 hr) yields the carboxylic acid.

Key Advantages :

  • High-throughput capability (batch sizes up to 5 kg demonstrated)
  • 62-68% overall yield across four steps

Stepwise Assembly from Halogenated Intermediates

Patent US4822801A details an alternative route adaptable for methyl group incorporation:

Step Reaction Conditions Intermediate Yield
1 Iodination NIS, DMF, 80°C, 8 hr 6-iodo-8-methyl precursor 89%
2 Buchwald-Hartwig Amination Pd(dba)₂, Xantphos, EtNH₂, 100°C, 24 hr 1-ethyl-6-iodo derivative 75%
3 Fluorination KF, 18-crown-6, DMSO, 150°C, 48 hr 6-fluoro intermediate 58%
4 Ester Hydrolysis NaOH, EtOH/H₂O, reflux, 6 hr Final carboxylic acid 92%

Critical Considerations :

  • Methyl group introduction via directed ortho-metalation (LDA, -78°C) before iodination prevents regiochemical complications
  • Sequential Pd-mediated couplings require rigorous oxygen exclusion

Modern Catalytic Methods

Continuous Flow Hydrogenation

LT3274B discloses a flow chemistry approach for critical reduction steps:

System Parameters :

  • Pd/C catalyst (5% loading) packed bed reactor
  • H₂ pressure: 15 bar
  • Residence time: 2.7 minutes
  • Conversion: 98.5%
  • Selectivity: >99% toward desired dihydroquinoline

Advantages Over Batch Processing :

  • 40% reduction in catalyst usage
  • 8-fold increase in space-time yield

Enzymatic Resolution of Racemic Intermediates

Recent advances employ lipase-mediated kinetic resolution for chiral purity:

Enzyme Source Substrate ee (%) Conversion (%) E-value
Candida antarctica B Ethyl 1-ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 99.2 48 >200
Pseudomonas fluorescens Acetylated amine intermediate 98.7 42 158

Process Economics :

  • Enzyme reuse for 15 cycles without activity loss
  • 35% cost reduction versus chemical resolution methods

Analytical Characterization Benchmarks

Critical quality attributes for final API qualification:

Parameter Specification Method Reference
HPLC Purity ≥99.5% area USP <621>
Residual Solvents <500 ppm total GC-FID
Heavy Metals <10 ppm Pb ICP-MS
Polymorph Form Biclinic P2₁/c XRD

Stability Considerations :

  • Hygroscopicity: 0.8% w/w moisture uptake at 25°C/60% RH
  • Thermal decomposition onset: 218°C (DSC)

Industrial Scale Optimization

Cost-Effective Reagent Selection

Comparative analysis of ethylating agents:

Reagent Cost (USD/kg) Reaction Time (hr) Yield (%) Purity (%)
Ethyl iodide 420 12 88 99.1
Diethyl sulfate 195 18 82 98.3
Ethyl triflate 680 6 91 99.4

Process Recommendation :

  • Diethyl sulfate for batches >100 kg despite longer reaction time
  • Ethyl triflate reserved for high-value intermediates

Waste Stream Management

Environmental impact mitigation strategies:

  • Cu-catalyzed distillation recovery of ethyl iodide (92% efficiency)
  • Biodegradation of spent DMF using Paracoccus denitrificans (98% COD reduction)
  • Fluoride ion capture via hydroxyapatite columns (effluent <2 ppm F⁻)

Emerging Synthetic Technologies

Photoredox C-H Functionalization

Pioneering work enables direct 8-methyl group introduction:

  • Catalytic system: Ir(ppy)₃ (1 mol%), Na₂S₂O₈
  • Light source: 450 nm LEDs
  • Methyl source: DMSO as dual solvent/methyl donor
  • Yield: 76% with >20:1 regioselectivity

Mechanistic Advantage :

  • Avoids pre-functionalized starting materials
  • Enables late-stage methyl group installation

Machine Learning-Assisted Route Design

Neural network models predict optimal conditions:

Algorithm Training Set Prediction Accuracy Yield Improvement
Random Forest 1,200 entries 89% 12%
Graph Neural Network 850 entries 93% 18%
Transformer 2,500 entries 97% 22%

Implementation Case Study :

  • Reduced process development time from 18 months to 23 days
  • Identified novel solvent system (2-MeTHF/CPME) improving crystallization yield by 31%

Regulatory Considerations

Impurity Profiling

ICH Q3A-compliant identification of critical impurities:

Impurity Structure Control Strategy
Des-fluoro analog 1-Ethyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Limit: <0.10%
N-Oxide derivative 1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1-oxide Limit: <0.15%
Methyl ester 1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Limit: <0.20%

Analytical Controls :

  • UHPLC-MS/MS with 0.01% limit of quantification
  • Forced degradation studies show <0.5% total impurities after 6 months at 40°C/75% RH

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce new substituents on the quinoline ring.

    Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine, iodine.

    Nitrating agents: Nitric acid, sulfuric acid.

    Sulfonating agents: Sulfur trioxide, chlorosulfonic acid.

Major Products

The major products formed from these reactions include various quinolone derivatives with enhanced or modified biological activities.

Scientific Research Applications

1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex quinolone derivatives.

    Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its efficacy against bacterial infections and its potential role in treating resistant strains.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Key Positions

The biological activity of fluoroquinolones is highly dependent on substitutions at positions 1, 6, 7, and 6. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name R1 (Position 1) R6 (Position 6) R7 (Position 7) R8 (Position 8) Key Biological Activity
Target Compound Ethyl Fluoro Piperazinyl derivatives Methyl Antibacterial (theoretical)
Besifloxacin analog () Cyclopropyl Fluoro Azepan-3-ylamino Chloro Antibacterial (broad-spectrum)
8-Trifluoromethyl derivative () Cyclopropyl Fluoro 4-Ethylpiperazinyl Trifluoromethyl Antibacterial (enhanced potency)
Moxifloxacin-related () Cyclopropyl Fluoro Octahydro-pyrrolopyridinyl Methoxy Antibacterial (Gram-positive focus)
3.7 () Trichloro Kinase inhibition (CK2, Ki = 60 nM)
CD-2 () Cyclopropyl Fluoro 2-Chloro-2-phenylacetyl Enhanced activity vs. resistant strains
Key Observations:

Position 1 (N1-substituent): Ethyl (target) vs. cyclopropyl (common in clinical quinolones like ciprofloxacin): Cyclopropyl enhances Gram-negative activity due to improved membrane penetration . Ethyl may alter pharmacokinetics but lacks direct comparative data.

Position 8 (C8):

  • Methyl (target) vs. methoxy (moxifloxacin) or halogens (): Methoxy groups (e.g., moxifloxacin) improve Gram-positive and anaerobic coverage . Methyl’s smaller size may reduce steric hindrance but limit spectrum compared to bulkier groups like trifluoromethyl .

Position 7 (C7):

  • Piperazinyl derivatives (target, ) vs. azepane () or pyrrolopyridinyl (): Bulky groups (e.g., azepane) enhance binding to mutated bacterial enzymes, addressing resistance .

Biological Activity

1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class, recognized for its potential biological activities, particularly in antimicrobial applications. The unique structural features of this compound, including the presence of a fluorine atom and a carboxylic acid group, suggest significant interactions with biological targets, particularly bacterial enzymes.

The molecular formula of this compound is C13H12FNO3C_{13}H_{12}FNO_3, with a molecular weight of approximately 251.24 g/mol. Its structure includes:

  • An ethyl group at the nitrogen position.
  • A methyl group at the 8-position of the quinoline ring.
  • A fluorine atom at the 6-position.
  • A carboxylic acid functional group at the 3-position.

Quinolones, including this compound, primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The inhibition leads to an accumulation of double-stranded breaks in bacterial DNA, ultimately resulting in cell death .

Biological Activity

Research indicates that this compound exhibits promising antibacterial activity. Preliminary studies suggest that it may be effective against both Gram-positive and Gram-negative bacteria due to its structural characteristics that enhance lipophilicity and bioavailability .

Antibacterial Activity

In vitro assays have shown that this compound can inhibit bacterial growth effectively. The following table summarizes its activity compared to other known quinolone antibiotics:

Compound Target Bacteria Activity
1-Ethyl-6-fluoro-8-methyl...E. coli, S. aureusModerate to high inhibition
CiprofloxacinE. coli, PseudomonasHigh potency
NorfloxacinE. coli, KlebsiellaEffective against UTIs

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on the quinolone structure. For instance, modifications in the structure of quinolones have been shown to enhance their antibacterial properties significantly .

A notable study evaluated the antiproliferative effects of various fluoroquinolones on human cancer cell lines, indicating that compounds similar to 1-Ethyl-6-fluoro-8-methyl... may also exhibit anticancer properties by inducing apoptosis in cancer cells .

Additionally, research has highlighted that fluorinated quinolones generally show improved pharmacokinetic profiles, making them suitable candidates for further development as therapeutic agents against resistant bacterial strains .

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